3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione
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Overview
Description
3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring fused with a cyclohexyl group and a benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with cyclohexanone to form an intermediate, which then undergoes cyclization with maleic anhydride to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzyl ketones or cyclohexyl carboxylic acids.
Reduction: Formation of benzyl alcohols or cyclohexyl alcohols.
Substitution: Formation of substituted benzyl or cyclohexyl derivatives.
Scientific Research Applications
3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anticonvulsant and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the benzyl and cyclohexyl substituents.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with similar core structures but different substituents.
3-Methylthiophen-2-yl pyrrolidine-2,5-dione: A derivative with a thiophene ring instead of a benzyl group.
Uniqueness
3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione is unique due to its combination of a benzyl group and a cyclohexyl ring, which imparts distinct steric and electronic properties. These features can influence its biological activity and make it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C17H21NO2 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-benzyl-1-cyclohexylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H21NO2/c19-16-12-14(11-13-7-3-1-4-8-13)17(20)18(16)15-9-5-2-6-10-15/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
InChI Key |
ZCBZEJTUYKGYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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